
7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid, also known as taurochenodeoxycholic acid (TCDCA), is a bile acid found in humans and other mammals. It is synthesized in the liver from cholesterol and plays an important role in the digestion and absorption of dietary fats. TCDCA has also been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
TCDCA exerts its biological effects through various mechanisms, including activation of nuclear receptors, modulation of signaling pathways, and interaction with cellular membranes and proteins. TCDCA has been shown to activate the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. TCDCA has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer. Additionally, TCDCA has been shown to interact with membrane proteins such as aquaporins and transporters, which are involved in the absorption and excretion of bile acids.
Efectos Bioquímicos Y Fisiológicos
TCDCA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, TCDCA has been shown to stimulate bile flow and lipid absorption in the intestine. At high concentrations, TCDCA has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. TCDCA has also been shown to modulate glucose and lipid metabolism in the liver and adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCDCA has several advantages for lab experiments, including its availability, stability, and solubility in aqueous solutions. TCDCA can also be easily labeled with isotopes for tracing experiments. However, TCDCA has some limitations, including its potential toxicity at high concentrations and its variability in purity and composition depending on the source and synthesis method.
Direcciones Futuras
There are several future directions for research on TCDCA, including:
1. Investigation of the role of TCDCA in intestinal and liver diseases, such as inflammatory bowel disease and non-alcoholic fatty liver disease.
2. Development of TCDCA-based therapies for cancer, diabetes, and other metabolic disorders.
3. Elucidation of the molecular mechanisms of TCDCA action, including its interactions with membrane proteins and signaling pathways.
4. Identification of new biomarkers and diagnostic tools based on TCDCA and other bile acids.
5. Exploration of the environmental fate and transport of TCDCA and its potential impacts on aquatic ecosystems.
Métodos De Síntesis
TCDCA can be synthesized through a series of chemical reactions starting from cholesterol. The process involves hydroxylations, oxidations, and conjugations, and requires several enzymes and cofactors. The yield and purity of TCDCA can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
TCDCA has been studied for its potential applications in various fields, including medicine, biochemistry, and environmental science. In medicine, TCDCA has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been used as a diagnostic marker for liver and intestinal diseases. In biochemistry, TCDCA has been used as a model compound for studying bile acid metabolism and transport. In environmental science, TCDCA has been detected in wastewater and has been studied as a potential indicator of fecal contamination.
Propiedades
Número CAS |
131528-41-1 |
|---|---|
Nombre del producto |
7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid |
Fórmula molecular |
C32H52O10 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C32H52O10/c1-15(4-7-26(37)38)18-5-6-19-27-20(12-25(36)32(18,19)3)31(2)9-8-16(10-17(31)11-22(27)35)21(34)13-23-28(39)30(41)29(40)24(14-33)42-23/h15-20,22-25,27-30,33,35-36,39-41H,4-14H2,1-3H3,(H,37,38)/t15-,16?,17?,18-,19+,20+,22?,23?,24-,25?,27+,28+,29-,30-,31+,32-/m1/s1 |
Clave InChI |
JCXBHQBUBMRSAZ-VKIZJLMMSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)C(=O)CC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
Sinónimos |
7 alpha,12 alpha-dihydroxy-3 alpha-(2-(beta-D-glucopyranosyl)acetyl)-5 beta-cholan-24-oic acid 7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid DGACA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



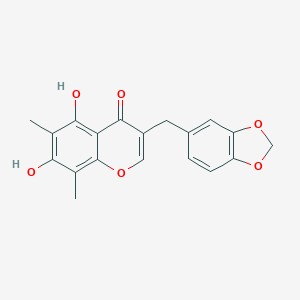
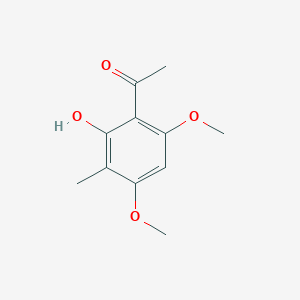
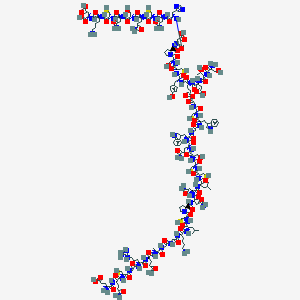
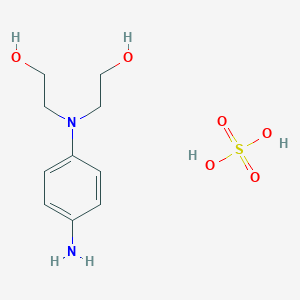
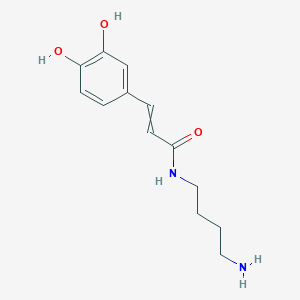
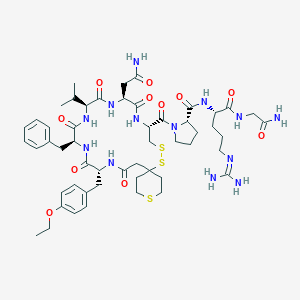
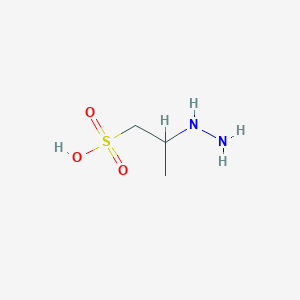
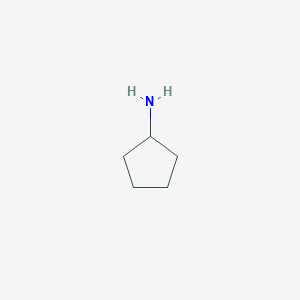
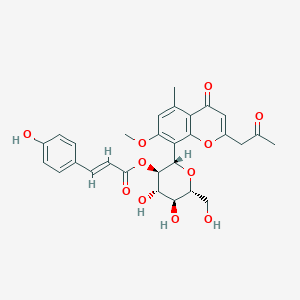
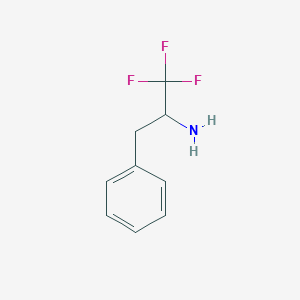
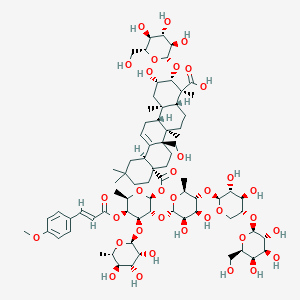
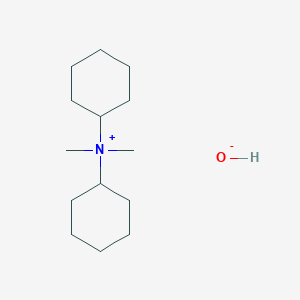
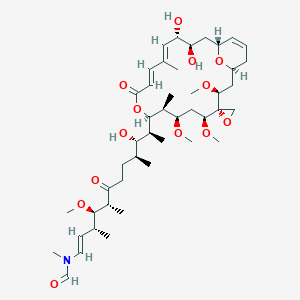
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)